molecular formula C15H24O3 B1228790 Heminthosporic acid CAS No. 1619-32-5

Heminthosporic acid

Cat. No.: B1228790
CAS No.: 1619-32-5
M. Wt: 252.35 g/mol
InChI Key: RBCVCNVBAWEHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heminthosporic acid (3-Methyl-1,5,8-trihydroxyanthraquinone) is an anthraquinone derivative with the molecular formula C₁₅H₁₀O₅ and CAS registry number 518-80-9 . Structurally, it features a methyl group (-CH₃) at position 3 and hydroxyl groups (-OH) at positions 1, 5, and 8 on the anthracene-9,10-dione backbone. This substitution pattern contributes to its physicochemical properties, including moderate solubility in polar solvents and stability under standard conditions. Anthraquinones like this compound are known for their roles in natural pigments, antimicrobial agents, and pharmaceutical intermediates .

Properties

CAS No.

1619-32-5

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

8-(hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carboxylic acid

InChI

InChI=1S/C15H24O3/c1-8(2)10-5-6-15(4)9(3)12(14(17)18)13(10)11(15)7-16/h8,10-11,13,16H,5-7H2,1-4H3,(H,17,18)

InChI Key

RBCVCNVBAWEHLS-UHFFFAOYSA-N

SMILES

CC1=C(C2C(CCC1(C2CO)C)C(C)C)C(=O)O

Canonical SMILES

CC1=C(C2C(CCC1(C2CO)C)C(C)C)C(=O)O

Synonyms

helminthosporic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares heminthosporic acid with two anthraquinone derivatives: emodin (1,3,8-trihydroxy-6-methylanthraquinone) and aloe-emodin (1,8-dihydroxy-3-hydroxymethylanthraquinone). These compounds share a common anthraquinone skeleton but differ in substituent positions and functional groups, leading to distinct biological and chemical behaviors.

Structural and Functional Differences

Property This compound Emodin Aloe-Emodin
Molecular Formula C₁₅H₁₀O₅ C₁₅H₁₀O₅ C₁₅H₁₀O₅
Substituents 1,5,8-OH; 3-CH₃ 1,3,8-OH; 6-CH₃ 1,8-OH; 3-CH₂OH
Solubility (Water) Low Moderate Low
Biological Activity Antimicrobial, antifungal Laxative, anticancer Antiviral, anti-inflammatory
Key Applications Phytochemical research Traditional medicine Drug discovery
Key Observations:

Emodin’s methyl group at position 6 increases lipophilicity, aiding its absorption in gastrointestinal applications . Aloe-emodin’s hydroxymethyl group (-CH₂OH) at position 3 improves solubility in organic solvents compared to this compound .

Biological Efficacy: this compound exhibits broad-spectrum antifungal activity, likely due to its ability to disrupt fungal cell membranes via quinone-mediated redox cycling . Emodin’s anticancer properties are linked to its inhibition of topoisomerase II and NF-κB signaling pathways . Aloe-emodin’s antiviral activity against enveloped viruses (e.g., HSV-1) stems from its interference with viral entry mechanisms .

Research Findings and Pharmacological Implications

Stability and Reactivity

  • This compound : Stable under acidic conditions but degrades in alkaline environments due to deprotonation of hydroxyl groups. This limits its use in oral formulations without enteric coatings .
  • Emodin : Exhibits photodegradation under UV light, necessitating dark storage for pharmaceutical preparations .
  • Aloe-Emodin : Forms stable complexes with metal ions (e.g., Fe³⁺), which may enhance its antioxidant properties but reduce bioavailability .

Toxicity Profiles

  • This compound: Low acute toxicity (LD₅₀ > 2,000 mg/kg in rodents) but shows hepatotoxicity at high doses due to quinone accumulation .
  • Emodin : Moderate nephrotoxicity reported in long-term use, attributed to renal tubular damage .
  • Aloe-Emodin: Genotoxic in vitro at concentrations > 100 μM, raising concerns for chronic therapeutic use .

Gaps in Current Knowledge

Mechanistic Studies: Limited data exist on this compound’s molecular targets, particularly in fungal pathogens. Comparative proteomic studies with emodin and aloe-emodin could clarify structure-activity relationships .

Clinical Translation: While this compound shows promise in vitro, its poor solubility and metabolic stability hinder in vivo applications. Nanoformulation or prodrug strategies (e.g., glycosylation) remain unexplored .

Q & A

Q. What experimental protocols are recommended for synthesizing Heminthosporic acid with high purity?

Methodological Answer: Synthesis typically involves fungal fermentation (e.g., Bipolaris species) followed by solvent extraction and chromatographic purification. To ensure purity:

  • Use gradient HPLC with UV detection (λ = 220–280 nm) for separation .
  • Validate purity via mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity .
  • Include negative controls (e.g., solvent-only extracts) to rule out contamination .

Q. How should researchers design bioactivity assays to evaluate this compound’s antifungal properties?

Methodological Answer:

  • In vitro assays : Use standardized microdilution methods (CLSI M38/M27 guidelines) to determine minimum inhibitory concentrations (MICs) against fungal strains (e.g., Candida albicans, Aspergillus fumigatus) .
  • Dose-response curves : Test concentrations ranging from 0.1–100 µg/mL, with triplicate replicates to assess reproducibility .
  • Data reporting : Include MIC50/MIC90 values and compare to positive controls (e.g., amphotericin B) .

Q. What spectroscopic techniques are optimal for characterizing this compound’s structural stability under varying pH conditions?

Methodological Answer:

  • UV-Vis spectroscopy : Monitor absorbance shifts (200–400 nm) in buffers of pH 2–12 to detect protonation/deprotonation events .
  • FT-IR spectroscopy : Track functional group vibrations (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) to identify pH-dependent conformational changes .
  • Stability thresholds : Define degradation thresholds using HPLC retention time deviations (>5% indicates instability) .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity across studies be systematically resolved?

Methodological Answer:

  • Conduct a scoping review to map variability in experimental conditions (e.g., cell lines, exposure durations) .
  • Perform meta-regression to identify confounding variables (e.g., solvent type, serum concentration in cell media) .
  • Validate findings using orthogonal assays (e.g., apoptosis markers via flow cytometry vs. MTT viability assays) .

Q. What computational strategies are effective for modeling this compound’s interaction with fungal membrane targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to ergosterol biosynthesis enzymes (e.g., CYP51) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess ligand-protein stability under physiological conditions (pH 7.4, 310 K) .
  • Validation : Correlate computational ΔG values with experimental IC50 data from enzymatic inhibition assays .

Q. How should researchers address discrepancies in this compound’s in vivo vs. in vitro efficacy profiles?

Methodological Answer:

  • Pharmacokinetic studies : Measure plasma/tissue concentrations via LC-MS/MS to evaluate bioavailability and metabolism .
  • Animal models : Use immunosuppressed murine candidiasis models, ensuring standardized infection inoculum and endpoints (e.g., fungal burden in kidneys) .
  • Data normalization : Adjust in vitro MICs using serum protein binding coefficients to predict in vivo relevance .

Methodological Frameworks

What criteria should guide the selection of research questions for novel derivatives of this compound?

Methodological Answer: Apply the FINER framework to ensure questions are:

  • Feasible : Adequate sample size (power analysis) and access to analytical instrumentation .
  • Novel : Prioritize understudied derivatives (e.g., methyl esters) via patent/literature mining .
  • Relevant : Align with unmet clinical needs (e.g., azole-resistant fungal infections) .

Q. How can researchers optimize data transparency when reporting this compound’s synergistic effects with other antifungals?

Methodological Answer:

  • FAIR principles : Share raw spectral data in repositories (e.g., Zenodo) with DOI links .
  • Synergy metrics : Calculate fractional inhibitory concentration indices (FICIs) using the checkerboard method, reporting both additive (FICI ≤ 0.5) and antagonistic (FICI > 4) outcomes .
  • Visualization : Use heatmaps or isobolograms to depict dose-dependent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heminthosporic acid
Reactant of Route 2
Heminthosporic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.